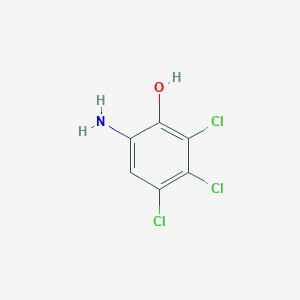

6-Amino-2,3,4-trichlorophenol

Description

Context within Substituted Phenol (B47542) Chemistry

Substituted phenols are a class of organic compounds derived from phenol (C₆H₅OH), where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups. britannica.comresearchgate.net These substitutions can significantly alter the physical and chemical properties of the parent phenol molecule. britannica.com Phenols are characterized by a hydroxyl (―OH) group attached to an aromatic ring. britannica.com

The reactivity of substituted phenols is influenced by the nature and position of the substituent groups. britannica.com The hydroxyl group is considered an activating group, making the aromatic ring more susceptible to electrophilic substitution, particularly at the ortho and para positions. britannica.com

6-Amino-2,3,4-trichlorophenol is a prime example of a polysubstituted phenol. Its structure features three chlorine atoms and an amino group (-NH2) attached to the phenol ring. smolecule.com This specific arrangement of substituents gives it distinct chemical properties and reactivity compared to other chlorinated phenols. smolecule.comsmolecule.com

Interactive Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₃NO chemscene.com |

| Molecular Weight | 212.46 g/mol chemscene.com |

| Appearance | Solid chemicalbook.com |

| CAS Number | 78449-39-5 chemscene.com |

Significance in Specialized Organic Synthesis and Environmental Investigations

The unique structure of this compound makes it a valuable intermediate in specialized organic synthesis. smolecule.comclearsynth.com Its functional groups—the hydroxyl, amino, and chloro groups—provide multiple sites for chemical reactions, allowing for the construction of more complex molecules. It is used as an intermediate in the synthesis of pharmaceuticals and in the production of dyes. smolecule.comsmolecule.com

In the realm of environmental science, chlorophenols and their derivatives are recognized as environmental pollutants. scienceopen.comresearchgate.net They can be formed as byproducts of industrial processes such as paper manufacturing and water disinfection. unl.pt Research into the environmental fate of these compounds is crucial. Studies have investigated the biodegradation of chlorophenols by microorganisms, which can break them down into less harmful substances. scienceopen.comslideshare.net The degradation of trichlorophenols, for instance, has been observed in anaerobic sludge granules, though the rate and extent can be influenced by factors like the initial concentration and temperature. nih.gov Some bacterial strains have been identified that can utilize chlorophenols as a source of carbon and energy. scienceopen.com

Contemporary Research Directions and Emerging Areas

Current research continues to explore the potential of substituted phenols in various fields. One area of interest is their application in photocatalysis. acs.org Phenolate (B1203915) anions, formed by the deprotonation of phenols, can act as potent reductants when excited by light, enabling them to initiate radical reactions. acs.org Careful design of the phenol structure is key to enhancing their stability and efficiency as photocatalysts. acs.org

In environmental research, investigations into the microbial degradation of chlorophenols remain a key focus. researchgate.net Understanding the metabolic pathways and the enzymes involved is essential for developing effective bioremediation strategies for contaminated sites. scienceopen.comresearchgate.net For example, research has shown that some microorganisms can degrade 2,4,6-trichlorophenol (B30397). unimi.it Furthermore, the interaction of chlorophenols with biological systems, such as their potential to form complexes with heme proteins, is an active area of study. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3,4-trichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADPKOKICNFAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 6 Amino 2,3,4 Trichlorophenol

Rational Design and Stereoselective Synthesis Approaches

The rational design of synthetic routes to 6-Amino-2,3,4-trichlorophenol focuses on the precise and stepwise introduction of chloro and amino functionalities to the phenolic backbone. This control is crucial for achieving the desired isomer and minimizing the formation of unwanted byproducts.

Controlled Chlorination Strategies of Phenolic Systems

The chlorination of phenolic compounds is a foundational step in the synthesis of many halogenated derivatives. chemcess.com Controlled chlorination is essential to introduce chlorine atoms at specific positions on the aromatic ring. chemcess.com The reactivity of the phenol (B47542) ring, activated by the hydroxyl group, typically directs electrophilic substitution to the ortho and para positions. chemcess.com

To achieve the specific 2,3,4-trichloro substitution pattern required for the precursor to this compound, direct chlorination of phenol or aminophenol can be challenging due to the formation of a mixture of isomers. google.com Therefore, starting with an appropriately substituted phenol and carefully controlling reaction conditions such as temperature, solvent, and the type of chlorinating agent is critical. For instance, the use of chlorine gas or other chlorinating agents in a suitable solvent like glacial acetic acid allows for a degree of control over the halogenation process. chemcess.com

Recent advancements include electrochemical methods for the chlorination of aminophenol derivatives. rsc.orgrsc.org An electrochemical approach using dichloromethane (B109758) as both the solvent and chlorine source has been developed for the mono- and dichlorination of electron-rich precursors. rsc.orgrsc.org This method relies on the cathodic degradation of dichloromethane to release chloride ions, which then generate active chlorine at the anode for the chlorination reaction. rsc.orgrsc.org A "quasi-divided" cell design with a smaller cathode surface area compared to the anode is key to this process, preventing the degradation of the substrate and product. rsc.orgrsc.org

| Starting Material | Chlorinating Agent/Method | Key Conditions | Outcome |

| Phenol | Chlorine gas | Controlled temperature and solvent | Mixture of chlorophenol isomers |

| Aminophenol derivatives | Dichloromethane (electrochemical) | "Quasi-divided" cell, parallel plate flow reactor | Mono- and dichlorinated products with high selectivity rsc.orgrsc.org |

Directed Amination Reactions and Functional Group Interconversions

Following the synthesis of a suitable trichlorophenol precursor, the introduction of the amino group is the next critical step. This can be achieved through directed amination reactions. One approach is the direct amination of a trichlorophenol, where the hydroxyl and chloro substituents influence the position of the incoming amino group. However, this can be a challenging transformation.

A more common and controlled strategy involves the functional group interconversion of a pre-existing group on the chlorinated phenol. For instance, a nitro group can be introduced onto the trichlorophenol ring via nitration, followed by reduction to the desired amino group. This two-step process often provides better regioselectivity for the amino group placement.

The relative positions of the existing substituents on the phenol ring play a crucial role in directing the incoming amino group. The hydroxyl group is a strong ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects determines the final position of the amino group.

Reduction of Nitro-Chlorophenol Precursors

The reduction of a nitro-chlorophenol precursor is a widely used and effective method for the synthesis of this compound. smolecule.com This strategy involves the initial synthesis of 2,3,4-trichloro-6-nitrophenol, which is then reduced to the corresponding aminophenol.

This two-step approach offers significant advantages in terms of regioselectivity. The nitration of 2,3,4-trichlorophenol (B99974) can be controlled to favor the formation of the 6-nitro isomer. Subsequently, the reduction of the nitro group to an amine is a well-established and high-yielding transformation. wikipedia.org

A variety of reducing agents can be employed for this conversion, including:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often clean and efficient. commonorganicchemistry.com

Metal/Acid Systems: Combinations like iron in acetic acid or zinc in acidic conditions are classic and effective reagents for nitro group reduction. commonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite and tin(II) chloride are also commonly used for the reduction of aromatic nitro compounds. wikipedia.org

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation with Raney nickel is often preferred over Pd/C when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

| Nitro-Chlorophenol Precursor | Reducing Agent | Key Features |

| 2,3,4-Trichloro-6-nitrophenol | Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | Clean, efficient, potential for dehalogenation with some catalysts. wikipedia.orgcommonorganicchemistry.com |

| 2,3,4-Trichloro-6-nitrophenol | Iron in Acetic Acid | Mild conditions, suitable for compounds with other reducible groups. commonorganicchemistry.com |

| 2,3,4-Trichloro-6-nitrophenol | Tin(II) Chloride | Mild method for reducing nitro groups. wikipedia.org |

| 2,3,4-Trichloro-6-nitrophenol | Sodium Hydrosulfite | Effective for reducing nitroaromatics. wikipedia.org |

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of the synthetic routes to this compound. Catalysts are employed in both the chlorination and reduction steps to improve reaction rates and control the formation of the desired product.

Exploration of Specific Catalytic Systems

In the chlorination of phenols, catalysts can be used to influence the regioselectivity of the reaction. For example, a patent describes the use of mercaptoethylamine as a catalyst in the chlorination of phenol to produce 2,4,6-trichlorophenol (B30397) with high yield and purity. google.com The catalyst is reported to have a "positioning function," which reduces the formation of other trichlorophenol isomers. google.com

For the reduction of the nitro-chlorophenol precursor, a range of catalytic systems are available. As mentioned previously, heterogeneous catalysts like palladium on carbon (Pd/C) and Raney nickel are widely used for catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com Bimetallic catalysts, such as palladium-zinc (Pd/Zn), have been shown to have dramatically increased reactivity in the reductive dechlorination of trichlorophenols. researchgate.net Other bimetallic systems like nickel-zinc (B8489154) (Ni/Zn) and platinum-zinc (Pt/Zn) also exhibit enhanced reaction rates compared to zinc alone. researchgate.net

Influence of Catalysis on Regioselectivity and Yield

In the reduction of nitro compounds, the choice of catalyst is crucial for achieving high yields of the desired amine without affecting other functional groups. For instance, while palladium on carbon is a highly effective hydrogenation catalyst, it can sometimes lead to dehalogenation (removal of chlorine atoms) in chlorinated aromatic compounds. commonorganicchemistry.com In such cases, a catalyst like Raney nickel may be a better choice to preserve the trichloro- substitution pattern. commonorganicchemistry.com The development of chemoselective catalysts that can reduce a nitro group in the presence of halogens is an active area of research.

The use of bimetallic catalysts in reductive processes can also influence the product distribution. For example, in the reduction of 2,4,6-trichlorophenol, the use of Pd/Zn not only increased the reaction rate but also led to the formation of cyclohexanone, a product of aromatic ring reduction, indicating a different reaction pathway compared to using zinc alone. researchgate.net

Process Optimization and Scalability Considerations

A thorough review of available scientific literature and patent databases reveals a significant lack of specific data concerning the process optimization and scalability of synthesizing this compound. While general principles of chemical process scale-up—such as ensuring reaction safety, optimizing reagent stoichiometry, developing efficient purification methods like crystallization over chromatography, and managing thermal transfer in larger reactors—are broadly applicable, specific studies detailing these aspects for this compound are not documented. catsci.com

Research on related compounds, such as the synthesis of 2,4,6-trichlorophenol, highlights methods for improving yield and purity through catalytic processes and optimized crystallization techniques. For instance, a patented method for synthesizing 2,4,6-trichlorophenol utilizes a specific catalyst to control isomer formation and a controlled crystallization process to achieve high purity. google.com Another study focuses on the catalytic oxidation for the degradation of 2,4,6-trichlorophenol, which involves process optimization through kinetic modeling. nih.gov

These examples from related molecules underscore the types of research and data that are necessary for a comprehensive understanding of process optimization and scalability. However, the direct application of these findings to this compound is not documented. Challenges in scaling up the synthesis of substituted aminophenols often include the need for more efficient isolation and purification, reduced reaction times, and enhanced safety protocols, but specific solutions for this compound are not detailed in the available literature.

Due to the absence of detailed research findings and specific data tables for the process optimization and scalability of this compound synthesis, a quantitative and in-depth analysis for this specific subsection cannot be provided at this time.

Iii. Intrinsic Chemical Reactivity and Mechanistic Exploration of 6 Amino 2,3,4 Trichlorophenol

Reaction Pathways Involving the Amino Functionality

The amino (-NH₂) group, being a primary aromatic amine (aniline moiety), is a key center of reactivity in the molecule.

The lone pair of electrons on the nitrogen atom of the amino group imparts a significant nucleophilic character to the molecule. smolecule.comsmolecule.com This allows 6-Amino-2,3,4-trichlorophenol to react with a variety of electrophilic reagents, leading to the formation of N-substituted derivatives.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. smolecule.com

These reactions are fundamental in synthetic chemistry for modifying the compound's properties or for linking it to other molecular scaffolds. For instance, the nucleophilic amino group can participate in substitution reactions with various electrophiles. smolecule.comsmolecule.com The reactivity of the amino group is a cornerstone of its utility as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. smolecule.com

The aniline (B41778) moiety in this compound is susceptible to oxidation. smolecule.comsmolecule.com The reaction with oxidizing agents can lead to a range of products depending on the oxidant and reaction conditions. smolecule.com Generally, the oxidation of anilines can yield complex products, including azoxybenzenes, azobenzenes, and nitrosobenzenes. researchgate.net The specific oxidation products of this compound are not extensively detailed in the available literature, but the presence of the electron-rich amino group suggests it can be targeted by strong oxidizing agents. nih.govnoaa.govchemicalbook.com In metabolic studies involving similar compounds like 2,4,6-trichloroaniline, hydroxylation of the ring often occurs, yielding aminophenol derivatives. nih.gov

Nucleophilic Character and Derivatization Reactions

Reactivity of the Chlorinated Aromatic Ring

The three chlorine atoms significantly modify the reactivity of the benzene (B151609) ring, primarily through their electron-withdrawing inductive effect and their role as potential leaving groups.

A significant reaction pathway for chlorinated phenols is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. smolecule.com This process is of considerable environmental interest as it can lead to the formation of less chlorinated, and often less toxic, compounds. smolecule.comasm.org

Reductive dechlorination can be achieved through various methods:

Catalytic Hydrogenolysis: Using metal catalysts, such as palladium on an iron support (Pd/Fe), complete dechlorination of trichlorophenols to phenol (B47542) has been demonstrated in laboratory studies. nih.gov

Microbial Degradation: Certain anaerobic microorganisms, like those from the genus Desulfitobacterium, are capable of reductively dechlorinating highly chlorinated phenols. asm.orgurjc.es The primary pathway often involves the removal of ortho-positioned chlorines. asm.orgurjc.es For example, the degradation of 2,4,6-trichlorophenol (B30397) often yields 2,4-dichlorophenol (B122985) and 4-chlorophenol (B41353) as major intermediates. urjc.es

Research on the degradation of 2,4,6-trichlorophenol by the fungus Phanerochaete chrysosporium has shown a pathway involving initial oxidation followed by sequential reductive dechlorination steps. asm.orgresearchgate.net

| Chlorophenol | Method/Organism | Key Findings | Reference |

|---|---|---|---|

| 2,4,6-Trichlorophenol | Palladium coated iron (Pd/Fe) | Complete dechlorination to phenol was achieved. | nih.gov |

| 2,4,6-Trichlorophenol | Desulfitobacterium spp. | The main dechlorination pathway was at the ortho-position, generating 2,4-dichlorophenol and 4-chlorophenol. | urjc.es |

| Pentachlorophenol (PCP) | Desulfitobacterium hafniense | A reductive dehalogenase (RDase) showed high activity for dechlorinating highly chlorinated phenols at the ortho positions. | asm.org |

| 2,4,6-Trichlorophenol | Phanerochaete chrysosporium | Degradation involves initial oxidation to a quinone, followed by reduction and reductive dechlorination steps. | asm.org |

The outcome of aromatic substitution reactions on the this compound ring is governed by the combined electronic effects of the -OH, -NH₂, and -Cl substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. total-synthesis.com

Activating/Deactivating Effects: The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups, meaning they increase the ring's reactivity towards electrophiles compared to benzene. docbrown.infomsu.edu They donate electron density to the ring via resonance. Conversely, the chlorine (-Cl) atoms are deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the ring's electron density. docbrown.infomsu.edu In this compound, the strong activating effects of the -OH and -NH₂ groups likely dominate over the deactivating effects of the three chlorine atoms, making the ring susceptible to electrophilic attack, albeit less so than phenol or aniline.

Directing Effects: Both -OH and -NH₂ are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. total-synthesis.comdocbrown.info The chlorine atoms are also ortho, para-directors, despite being deactivators. docbrown.info In this molecule, the only available position for substitution is C5. This position is ortho to the hydroxyl group and meta to the amino group. The directing effects are therefore antagonistic, and the outcome of an EAS reaction would depend on the specific reaction conditions.

Nucleophilic Aromatic Substitution (NAS): In NAS, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com

Reactivity: This reaction is the reverse of EAS in terms of electronic demand. It is facilitated by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.comnumberanalytics.com The three chlorine atoms, being electron-withdrawing, make the ring more susceptible to nucleophilic attack. The presence of a good leaving group (like Cl⁻) is also a prerequisite. masterorganicchemistry.comnumberanalytics.com Therefore, this compound is a potential candidate for NAS reactions, where one of the chlorine atoms could be displaced by a strong nucleophile. The rate of NAS reactions increases dramatically with the number of electron-withdrawing groups on the ring. masterorganicchemistry.com

Reductive Dechlorination Processes

Molecular Interactions and Complex Formation

This compound can engage in various non-covalent interactions, which are crucial for its behavior in biological and chemical systems.

Studies on Interactions with Biological Components, such as Heme Proteins

Following an extensive review of publicly available scientific literature, no specific studies detailing the direct interactions of this compound with heme proteins could be identified. Research focusing on the mechanistic exploration and detailed findings, including kinetic or spectroscopic data for this particular compound's interaction with proteins like hemoglobin, myoglobin, or cytochromes, is not present in the accessible scientific domain.

While the broader class of chlorinated phenols and their derivatives has been a subject of toxicological and biochemical research, the specific data for this compound remains elusive. Studies on related compounds, such as 2,4,6-trichlorophenol, have shown interactions with heme-containing enzymes, but per the specific scope of this article, these findings cannot be detailed here. The unique chemical properties imparted by the amino group's position in conjunction with the chlorine atoms on the phenol ring suggest that its reactivity profile would be distinct from other trichlorophenol isomers. However, without dedicated research, any description of its interaction with heme proteins would be purely speculative.

Therefore, this section cannot be populated with the requested detailed research findings or data tables due to a lack of available primary and secondary research sources.

Iv. Theoretical and Computational Investigations of 6 Amino 2,3,4 Trichlorophenol

Quantum Chemical Characterization of Molecular and Electronic Structure

There is no available research literature that provides a quantum chemical characterization of the molecular and electronic structure of 6-Amino-2,3,4-trichlorophenol.

Specific conformational analyses and studies on the intramolecular interactions (such as hydrogen bonding between the amino and hydroxyl groups, or with the adjacent chlorine atoms) for this compound have not been published. While studies on simpler chlorophenols suggest the possibility of intramolecular OH···Cl hydrogen bonds, the influence of the amino group in the specific isomeric arrangement of this compound remains uninvestigated. researchgate.net

Density Functional Theory (DFT) Applications

No dedicated Density Functional Theory (DFT) studies for this compound are found in the scientific literature. DFT is a powerful tool for investigating chemical properties, but it has not been applied to this specific molecule in published research. ambeed.com

There are no studies that computationally elucidate the specific intra- and intermolecular hydrogen bonding patterns of this compound. Research on related molecules, such as complexes of other chlorophenols with amines, has been conducted, but this data cannot be directly extrapolated to the title compound. mdpi.com

Computational predictions regarding the acidity (pKa value) and proton transfer mechanisms for this compound are not available. While computational methods for pKa prediction exist, they have not been applied to this compound in any published work. acs.orgacs.org

Computational Prediction of Acidity and Proton Transfer

Mechanistic Insights from Computational Simulations

There is no literature available that provides mechanistic insights from computational simulations involving this compound. Such simulations are crucial for understanding reaction pathways, for example, in its degradation or its interaction with biological targets, but this work has not yet been published. d-nb.info

Prediction of Reactive Sites and Degradation Pathways

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the prediction of reactive sites or degradation pathways for this compound were found.

While computational methods such as Density Functional Theory (DFT) are commonly used to model molecular structures, predict reactivity through analysis of frontier molecular orbitals (HOMO/LUMO), and map potential degradation pathways for various environmental contaminants, this specific compound does not appear to have been the subject of such a published investigation. imist.maresearchgate.net

Research is available on the experimental biodegradation of this compound (also referred to as 6-ATCP) by anaerobic microbial communities. smolecule.com Additionally, numerous theoretical studies have been conducted on related but structurally distinct isomers, most notably 2,4,6-trichlorophenol (B30397). imist.maresearchgate.netmdpi.com These computational studies on other chlorophenols investigate properties like molecular structure, the influence of substituents on stability, and interactions with other molecules, but their findings cannot be directly extrapolated to predict the specific reactive sites and degradation mechanisms of this compound due to the different arrangement of chloro, amino, and hydroxyl functional groups on the phenol (B47542) ring. researchgate.netsmolecule.com

Therefore, the generation of detailed research findings and data tables on the computationally predicted reactive sites and degradation pathways for this compound is not possible at this time.

V. Advanced Analytical Methodologies for 6 Amino 2,3,4 Trichlorophenol Research

Chromatographic and Spectroscopic Characterization Techniques

Chromatography and spectroscopy form the cornerstone of analytical chemistry for complex organic molecules like 6-Amino-2,3,4-trichlorophenol. Chromatographic techniques are employed to separate the compound from complex matrices, such as environmental samples or biological tissues. Following separation, spectroscopic methods provide detailed information on the compound's structure and concentration. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or quantitative analysis.

High-Resolution Gas Chromatography (HRGC) Applications

High-Resolution Gas Chromatography (HRGC) is a powerful technique for separating volatile and thermally stable compounds. For polar analytes like phenols and amines, direct analysis by GC can be challenging due to poor peak shape and potential thermal degradation in the injector or column. researchgate.net Therefore, the application of HRGC to this compound typically requires a preliminary derivatization step to enhance its volatility and thermal stability. slideshare.netscribd.com

Derivatization chemically modifies a compound to make it more amenable to GC analysis. researchgate.netslideshare.net This process involves replacing active hydrogens on polar functional groups, such as those in the hydroxyl (-OH) and amino (-NH2) groups of this compound, with less polar moieties. sigmaaldrich.com This modification increases the compound's volatility and improves its chromatographic behavior. scribd.comsigmaaldrich.com

Common derivatizing agents for phenols include:

Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether. The resulting derivative is highly sensitive to electron capture detection (ECD), a common detector for GC, which significantly lowers the limits of detection for halogenated compounds. epa.gov

Diazomethane: This agent methylates the phenolic hydroxyl group, converting it to a methoxy (B1213986) group (an ether). epa.gov This process, while effective, requires caution due to the toxic and explosive nature of diazomethane. Sample extracts must be dry before methylation to ensure good recovery. epa.gov

Silylation Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form silyl (B83357) ethers with the hydroxyl group and silyl amines with the amino group. sigmaaldrich.com These derivatives are generally more volatile and thermally stable. sigmaaldrich.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the available detection systems. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar and non-volatile compounds, making it a primary technique for this compound. smolecule.coms4science.at Unlike GC, HPLC does not typically require derivatization for this class of compounds. The analysis involves separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In studies analyzing chlorophenols, reversed-phase HPLC is commonly used. s4science.atmdpi.com A typical setup involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net To ensure the phenolic and amino groups are in a consistent protonation state for reproducible retention times and good peak shape, the mobile phase is often acidified with agents like phosphoric acid or formic acid. mdpi.comsielc.com Detection is frequently achieved using a photodiode array (PDA) detector or a mass spectrometer. s4science.at For instance, the analysis of various chlorophenols has been successfully demonstrated using an HPLC system with a C18 column and a gradient elution of acetonitrile and acidified water, allowing for the separation of multiple phenolic compounds within a single run. mdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | s4science.atresearchgate.net |

| Stationary Phase (Column) | C18 (Octadecyl-silica) | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water | mdpi.comresearchgate.net |

| Mobile Phase Modifier | Phosphoric Acid or Formic Acid | mdpi.comsielc.com |

| Detector | Photodiode Array (PDA) or Mass Spectrometry (MS) | s4science.at |

Mass Spectrometry (MS) in Identification and Quantification

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method like GC or LC, it provides a high degree of specificity for both the identification and quantification of analytes. benettongroup.com For this compound, MS can confirm the compound's identity by its unique molecular weight and fragmentation pattern, even at very low concentrations. researchgate.net

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a dominant analytical platform for environmental and biological analysis. ulisboa.pt For chlorophenols, including amin-trichlorophenol isomers, LC-MS methods often utilize atmospheric pressure ionization sources.

LC-MS with Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar compounds. In the analysis of a related compound, 2-amino-4-chlorophenol, LC-ESI-MS/MS was used, where the parent ion and specific product ions were monitored for quantification. ulisboa.pt The fragmentation of the parent ion provides structural information; for example, the loss of a protonated amine group was observed for 2-amino-4-chlorophenol. ulisboa.pt

LC-MS with Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization source that is effective for a wide range of compounds, including many phenols. acs.org LC-APCI-MS has been used for the determination of various chlorophenols. unl.ptsigmaaldrich.com In negative ion mode, these compounds typically form a [M-H]⁻ ion, which serves as the precursor ion for MS/MS analysis. acs.org For trichlorophenols, a common fragmentation pathway observed in MS/MS is the loss of HCl from the precursor ion, resulting in a [M-H-HCl]⁻ fragment. unl.pt This specific transition can be used for highly selective and sensitive quantification via Multiple Reaction Monitoring (MRM). unl.pt

| Technique | Ionization Mode | Typical Ions Observed | Reference |

|---|---|---|---|

| LC-ESI-MS/MS | Positive/Negative | [M+H]⁺ or [M-H]⁻, product ions from fragmentation | ulisboa.pt |

| LC-APCI-MS/MS | Negative | [M-H]⁻, [M-H-HCl]⁻ | unl.pt |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). researchgate.net

For this compound, ¹H NMR spectroscopy would reveal signals corresponding to the aromatic proton and the protons on the amino and hydroxyl groups. The chemical shift (position) of the aromatic proton signal would be influenced by the surrounding chloro, amino, and hydroxyl substituents. Similarly, ¹³C NMR would show distinct signals for each of the six carbon atoms in the benzene (B151609) ring, with their chemical shifts providing clear evidence of the substitution pattern. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms and unequivocally verifying the structure of this compound. researchgate.net While specific spectral data for this compound is not widely published, analytical standards are available for which identity is confirmed by NMR, indicating its suitability for this technique. sigmaaldrich.comchemicalbook.com

Advanced Spectroscopic Probes for Molecular Interactions (e.g., MIR/NIR for association studies)

Mid-infrared (MIR) and Near-infrared (NIR) spectroscopy are powerful, non-destructive techniques that offer valuable information on the molecular structure and interactions of compounds like this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational and rotational motions.

Mid-infrared (MIR) spectroscopy probes the fundamental vibrational transitions within a molecule, providing a detailed "fingerprint" of its functional groups. The MIR spectral region, typically ranging from 4000 to 400 cm-1, is highly specific and can be used to identify the compound and study changes in its chemical environment. dergipark.org.trital.sp.gov.br For instance, the presence of amino (-NH2), hydroxyl (-OH), and carbon-chlorine (C-Cl) bonds in this compound will give rise to characteristic absorption bands. Studying shifts in the position and intensity of these bands upon interaction with other molecules, such as proteins or soil components, can elucidate the nature of these associations.

Near-infrared (NIR) spectroscopy , which covers the spectral range from approximately 10,000 to 4000 cm-1, deals with overtones and combination bands of the fundamental vibrations. dergipark.org.tr While the absorption bands in the NIR region are broader and less specific than in the MIR region, NIR spectroscopy offers advantages such as deeper sample penetration and the ability to analyze aqueous samples with minimal interference. nih.govmdpi.com This makes it particularly useful for studying molecular associations in biological and environmental matrices.

The application of chemometric tools, such as Partial Least Squares (PLS) regression, is crucial for extracting meaningful information from the complex spectra obtained from MIR and NIR analyses. dergipark.org.trnih.govnih.gov These statistical methods can build calibration models to quantify the concentration of this compound and to correlate spectral changes with specific molecular interactions.

Interactive Table: Comparison of MIR and NIR Spectroscopy for Association Studies

| Feature | Mid-infrared (MIR) Spectroscopy | Near-infrared (NIR) Spectroscopy |

|---|---|---|

| Spectral Range | 4000–400 cm⁻¹ dergipark.org.tr | 10,000–4000 cm⁻¹ dergipark.org.tr |

| Vibrational Mode | Fundamental transitions ital.sp.gov.br | Overtones and combination bands ital.sp.gov.br |

| Spectral Features | Sharp, specific absorption bands | Broad, overlapping absorption bands |

| Key Applications | Functional group identification, structural elucidation | Quantitative analysis, bulk sample analysis |

| Advantages | High specificity, detailed structural information | Deep sample penetration, minimal sample preparation, suitable for aqueous samples mdpi.com |

| Limitations | Lower sample penetration, water interference | Lower specificity, requires chemometric modeling |

Application of Molecular Biology Techniques in Biodegradation Research

Understanding the microbial degradation of this compound is essential for developing effective bioremediation strategies. Molecular biology techniques have revolutionized this field by allowing researchers to identify the microorganisms and the specific genes and pathways involved in the breakdown of this pollutant.

Research has shown that various bacterial strains are capable of degrading chlorinated phenols. For example, studies on the degradation of 2,4,6-trichlorophenol (B30397) (a related compound) have identified bacteria such as Planococcus rifietoensis and Bacillus pumilus as effective degraders. nih.gov These bacteria can utilize the compound as a carbon and energy source. nih.gov The degradation pathway often involves a series of enzymatic reactions, including monooxygenases and dioxygenases, that lead to the removal of chlorine atoms and the opening of the aromatic ring. researchgate.net

16S rRNA Gene Sequencing for Microbial Community Analysis

A cornerstone of microbial ecology, 16S rRNA gene sequencing is a powerful tool for identifying the diverse microorganisms present in a given environment without the need for cultivation. The 16S ribosomal RNA (rRNA) gene is an ideal molecular marker because it is present in all bacteria and archaea and contains both highly conserved regions, useful for designing universal primers, and hypervariable regions that provide species-specific signatures.

In the context of this compound biodegradation, researchers can collect samples from contaminated sites or laboratory-based bioreactors and extract the total microbial DNA. The 16S rRNA genes are then amplified using polymerase chain reaction (PCR) and sequenced using high-throughput sequencing platforms. animbiosci.org The resulting sequences are compared against comprehensive databases to determine the taxonomic composition of the microbial community.

This technique has been instrumental in analyzing the microbial communities involved in the degradation of chlorophenols. For instance, in the anaerobic degradation of 2,4,6-trichlorophenol, 16S rRNA gene sequencing identified key microbial groups such as Dehalobacter and Dehalococcoides as being responsible for the initial reductive dechlorination steps. nih.gov Further analysis revealed the involvement of syntrophic bacteria like Syntrophorhabdus and methanogens in the complete breakdown of the compound. nih.gov

By comparing the microbial community structure before and after exposure to this compound, or under different environmental conditions, researchers can identify the key players in the degradation process. This information is critical for optimizing bioremediation strategies, such as bioaugmentation (introducing specific degrading microbes) or biostimulation (adding nutrients to enhance the activity of indigenous degraders).

Interactive Table: Key Microbial Genera Identified in Chlorophenol Biodegradation via 16S rRNA Sequencing

| Microbial Genus | Role in Degradation | Type of Environment | Reference |

|---|---|---|---|

| Dehalobacter | Reductive dechlorination of 2,4,6-trichlorophenol | Anaerobic | nih.gov |

| Dehalococcoides | Reductive dechlorination of 2,4,6-trichlorophenol and 4-chlorophenol (B41353) | Anaerobic | nih.gov |

| Syntrophorhabdus | Cooperation in complete degradation | Anaerobic | nih.gov |

| Planococcus | Utilization of 2,4,6-trichlorophenol as carbon source | Aerobic | nih.gov |

| Bacillus | Utilization of 2,4,6-trichlorophenol as carbon source | Aerobic | nih.gov |

Vi. Specialized Research Applications of 6 Amino 2,3,4 Trichlorophenol

Design and Synthesis of Derivatives for Biological Activity

The unique chemical structure of 6-Amino-2,3,4-trichlorophenol, featuring both an amino group and a phenol (B47542) ring substituted with three chlorine atoms, makes it a valuable precursor in the synthesis of more complex molecules with potential biological activities. smolecule.com

Exploration as Intermediates in Pharmaceutical Synthesis

This compound serves as an important intermediate in the creation of various pharmaceutical compounds. smolecule.comsmolecule.com Its reactive nature, attributed to the amino and hydroxyl groups, allows for a range of chemical modifications, enabling the construction of diverse molecular scaffolds. cionpharma.com This versatility makes it a key building block in the development of new drugs. For instance, related amino-chlorophenol compounds are crucial in the synthesis of drugs like Oxyclozanide, which is used to treat liver fluke infections in livestock. cionpharma.com The synthesis of such therapeutic agents often involves multiple steps where the amino-chlorophenol core is chemically altered to produce the final active pharmaceutical ingredient. cionpharma.com

Development of Compounds with Specific Bioactive Properties (e.g., Apoptosis Agonists)

Researchers have actively synthesized derivatives of this compound to explore their potential as bioactive agents, including as apoptosis agonists. smolecule.com Apoptosis, or programmed cell death, is a critical process in the body, and compounds that can modulate this pathway are of significant interest for cancer therapy. nih.govmdpi.comnih.gov

In one area of research, derivatives of this compound were synthesized and their biological activity was predicted using computational methods. smolecule.com The results suggested a moderate likelihood that these derivatives could act as apoptosis agonists. smolecule.com This line of inquiry is supported by broader studies on halogenated phenols, which have shown that compounds like 2,4,5-trichlorophenol (B144370) can induce apoptosis in human cells by affecting cell membrane permeability and activating key enzymes like caspase-3. mdpi.com

The table below summarizes some research findings on the synthesis of bioactive derivatives from aminophenol precursors.

| Precursor/Derivative Class | Synthetic Approach | Target Bioactivity | Research Highlights |

| 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | Synthesis and phosphonylation of derivatives from this compound. smolecule.com | Apoptosis Agonists | PASS software predicted moderate activity as apoptosis agonists. smolecule.com |

| 6-amino-2-pyridone-3,5-dicarbonitriles | One-pot two-step synthesis using natural product catalysts. nih.gov | Anti-cancer | A library of 16 derivatives was created, with some showing potent anti-cancer activity against various cancer cell lines. nih.gov |

| 6-Morpholino- and 6-Amino-9-sulfonylpurine derivatives | Synthesis and evaluation of antitumor effects on human leukemia cells. mdpi.com | Anti-cancer (Apoptosis Induction) | The 6-Amino derivative induced apoptosis through the intrinsic mitochondrial pathway. mdpi.com |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | Multi-component synthesis and subsequent cyclization and acylation reactions. nih.gov | Anti-cancer (Apoptosis Induction) | Several derivatives showed significant antiproliferative potential against breast cancer cells, inducing apoptosis. nih.gov |

Environmental Fate and Remediation Strategies

The presence of chlorinated phenols like this compound in the environment is a significant concern due to their persistence and potential toxicity. tpsgc-pwgsc.gc.cacdc.gov These compounds can enter the environment through industrial waste and as degradation products of pesticides. cdc.govresearchgate.netasm.orgnih.gov Consequently, there is substantial research focused on understanding their environmental fate and developing effective remediation strategies. iwaponline.comacs.org

Microbial Degradation and Biotransformation Pathways

Microbial degradation is a key process in the natural attenuation of chlorinated phenols. cdc.govd-nb.info Various microorganisms have been identified that can break down these compounds, often through co-metabolism where the microbe degrades the pollutant while feeding on another substance. mdpi.comiwaponline.com

In anaerobic environments, such as sediments and groundwater, reductive dechlorination is a primary mechanism for the breakdown of chlorinated phenols. smolecule.comurjc.esurjc.es This process involves the removal of chlorine atoms from the aromatic ring, which typically leads to less toxic compounds. smolecule.comnih.gov Studies on the anaerobic degradation of the related compound 2,4,6-trichlorophenol (B30397) have shown that it can be dechlorinated at the ortho position to produce 2,4-dichlorophenol (B122985) and subsequently 4-chlorophenol (B41353). urjc.esurjc.es The efficiency of this process can be influenced by the presence of other organic compounds (co-substrates) that support microbial activity. iwaponline.com For instance, the presence of methanol (B129727) and ethanol (B145695) has been shown to enhance the anaerobic biodegradation of 2,4,6-trichlorophenol. iwaponline.com

For the related compound 2,4,6-trichlorophenol, several degradation pathways have been elucidated in different microorganisms:

Anaerobic Degradation: As mentioned, a common pathway involves sequential ortho-dechlorination, leading to the formation of 2,4-dichlorophenol and then 4-chlorophenol. urjc.esurjc.es In some cases, para-dechlorination has also been observed. iwaponline.com

Aerobic Degradation: In the presence of oxygen, bacteria like Ralstonia eutropha JMP134 can degrade 2,4,6-trichlorophenol. The proposed pathway involves the conversion of 2,4,6-trichlorophenol to 2,6-dichloro-p-hydroquinone, then to 6-chlorohydroxyquinol, which is subsequently cleaved to form 2-chloromaleylacetate. asm.orgnih.gov

Fungal Degradation: The white-rot fungus Phanerochaete chrysosporium utilizes a pathway initiated by oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone. nih.govresearchgate.net This is followed by reduction and further reductive dechlorination steps to yield 1,2,4-trihydroxybenzene, which is then mineralized to carbon dioxide. nih.gov

The table below details some of the identified degradation products of related trichlorophenols.

| Original Compound | Degradation Condition | Key Degradation Products |

| 2,4,6-Trichlorophenol | Anaerobic | 2,4-Dichlorophenol, 4-Chlorophenol. urjc.esurjc.es |

| 2,4,6-Trichlorophenol | Aerobic (Ralstonia eutropha) | 2,6-Dichloro-p-hydroquinone, 6-Chlorohydroxyquinol, 2-Chloromaleylacetate. asm.orgnih.gov |

| 2,4,6-Trichlorophenol | Fungal (Phanerochaete chrysosporium) | 2,6-Dichloro-1,4-benzoquinone, 2,6-Dichloro-1,4-dihydroxybenzene, 2-Chloro-1,4-dihydroxybenzene, 1,2,4-Trihydroxybenzene. nih.gov |

| 2,4,6-Trichloroaniline | In vivo (rabbits) | 3-Amino-2,4,6-trichlorophenol, 4-Amino-3,5-dichlorophenol. nih.gov |

Functional Microbial Consortia and Genetic Expression

The biodegradation of chlorinated phenols, including compounds structurally related to this compound, is a significant area of research for environmental remediation. The complexity of these compounds often necessitates the cooperative metabolic action of multiple microbial species, known as microbial consortia. mdpi.comwikipedia.org These consortia can exhibit enhanced degradation capabilities compared to single microbial strains. mdpi.comwikipedia.org

Research into the anaerobic degradation of this compound (6-ATCP) has utilized a specific anaerobic consortium, XH-1, to study its transformation characteristics. smolecule.com The process involves anaerobic incubations with 6-ATCP as the substrate, with analysis of the transformation products conducted via high-performance liquid chromatography (HPLC). smolecule.com To understand the microbial community structure involved, high-throughput sequencing of the 16S rRNA gene is employed. smolecule.com

Studies on the closely related compound 2,4,6-trichlorophenol (2,4,6-TCP) provide further insight into the microbial and genetic mechanisms at play. A microbial consortium comprising Burkholderia sp., Burkholderia kururiensis, and Stenotrophomonas sp. has been shown to effectively degrade 2,4,6-TCP, using phenol as a primary substrate in a co-metabolic process. researchgate.net This consortium achieved nearly 99% removal of 2,4,6-TCP and 95% COD removal, indicating significant mineralization. researchgate.net

Metagenomic analysis of sludge used for 2,4,6-TCP degradation revealed the enrichment of specific chlorophenol degradation genes. researchgate.netmdpi.com The use of sludge fermentation broth as a carbon source was found to promote the abundance of key functional genes. mdpi.com

Table 1: Abundance of Chlorophenol Degradation Genes in a Metagenomic Study

| Gene | Function | Abundance (hits) |

|---|---|---|

| fadA | Acetyl-CoA acetyltransferase | 20,122 mdpi.com |

| Mal-r | Maleylacetate (B1240894) reductase regulator | 12,552 mdpi.com |

| pcaI | 3-Oxoadipate enol-lactone hydrolase | 10,144 mdpi.com |

| chqB | Putative hydrolase | 8,022 mdpi.com |

| PcpA | Putative permease | 1,152 mdpi.com |

| pcaF | Beta-ketoadipyl CoA thiolase | 112 mdpi.com |

This table presents the abundance of six identified chlorophenol degradation genes from a metagenomic analysis of a sludge community degrading 2,4,6-TCP. mdpi.com

The genetic basis for 2,4,6-TCP degradation has been extensively studied in Ralstonia eutropha JMP134. This bacterium possesses a catabolic pathway involving a set of genes named tcp genes. psu.edunih.gov These genes are clustered in the chromosome, forming a putative catabolic operon, tcpRXABCYD. psu.edu Key enzymes encoded by this cluster include 2,4,6-TCP monooxygenase (TcpA), 6-chlorohydroxyquinol 1,2-dioxygenase (TcpC), and maleylacetate reductase (TcpD). psu.edu The expression of these genes is inducible by 2,4,6-TCP. nih.gov Bacterial strains possessing this set of tcp-like genes, typically belonging to the Ralstonia genus, demonstrate efficient degradation of 2,4,6-TCP. psu.edu

Advanced Oxidation Processes (AOPs) for Environmental Decontamination

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize and degrade persistent organic pollutants. bibliotekanauki.plresearchgate.net These methods are explored for the decontamination of chlorophenols due to their effectiveness in breaking down these recalcitrant molecules. bibliotekanauki.plnih.gov

Electrochemical Oxidation Systems

Electrochemical oxidation offers a promising method for the degradation of chlorinated phenols. This technique involves the use of specialized electrodes to facilitate the oxidation of the target pollutant. Research on 2,4,6-TCP has demonstrated the efficacy of glassy carbon electrodes modified with various catalytic materials.

One study investigated polyNi(II) macrocycles, finding that the highest activity was for 2,4,6-TCP, where the aromatic ring was broken down into ketones, aldehydes, or carboxylic acids. csic.es Another approach utilized solvothermally synthesized zirconium oxide nanopowders doped with iron ions as modifiers for glassy carbon electrodes. researchgate.net The iron doping was found to enhance the activity of the zirconia matrix towards 2,4,6-TCP electrooxidation. researchgate.net The degradation pathway was influenced by the iron content, with lower doping levels favoring quinone formation and higher levels leading to the formation of a polyphenol film on the electrode surface. researchgate.net

A three-electrode system combining electrochemical Fenton oxidation and electrocatalytic hydrodechlorination has also been developed. tandfonline.com This system uses a Pd/Ni foam electrode for reduction and an acetylene (B1199291) black/Fe₃O₄ electrode for oxidation, leading to significantly improved degradation efficiency of 2,4,6-TCP compared to a standard Fenton system. tandfonline.com

Photocatalytic Degradation by Engineered Materials

Photocatalysis is an AOP that uses a semiconductor material (photocatalyst) and a light source to generate reactive oxygen species. researchgate.net Titanium dioxide (TiO₂) is a widely studied photocatalyst for its stability, non-toxicity, and low cost. mdpi.comresearchgate.net

The photocatalytic degradation of 2,4,6-TCP has been successfully demonstrated using various engineered materials. proquest.com Silver-doped TiO₂ (Ag-TiO₂) nanoparticles have shown high efficiency, achieving 86% mineralization of 2,4,6-TCP within two hours under acidic conditions. proquest.com Another study using MgO–MgFe₂O₄ oxides derived from layered double hydroxides reported a degradation efficiency of up to 93% for 2,4,6-TCP, significantly higher than the 18% achieved with the commercial catalyst TiO₂-P25 under the same conditions. mdpi.com The degradation rate of chlorophenols in these systems tends to decrease as the number of chlorine atoms on the phenolic ring increases. proquest.com

Magnetic nanocomposites have also been developed to facilitate catalyst recovery. A study on a magnetic multi-walled carbon nanotube composite decorated with cobalt(II) monoxide and a polyoxometalate-based ionic crystal showed enhanced photocatalytic activity for 2,4,6-TCP degradation under visible light. sci-hub.se The degradation percentage increased with the catalyst concentration, reaching over 96% at a concentration of 0.5 g/L. sci-hub.se

Fenton and Peroxymonosulfate-Based Reactions

Fenton and related reactions generate hydroxyl radicals (•OH) through the catalytic decomposition of hydrogen peroxide (H₂O₂), typically by ferrous ions (Fe²⁺). bibliotekanauki.pl These systems are effective for degrading chlorophenols. bibliotekanauki.pl The classic Fenton process is most effective under acidic conditions (pH ~3). nih.gov Modifications such as the photo-Fenton process, which uses UV light to enhance radical production and regenerate Fe²⁺, can improve efficiency. nih.gov A photo-Fenton-like process using zero-valent copper and H₂O₂ also showed complete degradation of 2,4,6-TCP. nih.gov

Sulfate radical (SO₄•⁻)-based AOPs, which utilize activators like peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PS), are also gaining attention. researchgate.netnih.gov A comparative study on 2,4,6-TCP degradation by activating PMS, H₂O₂, and PS with zero-valent iron (ZVI) found the order of degradation efficiency to be H₂O₂ ≥ PMS > PS under optimal conditions. nih.gov The degradation of 2,4,6-TCP by cobalt(II)-mediated activation of PMS has also been examined, revealing that initial pH significantly affects degradation and mineralization. researchgate.net Interestingly, this process can lead to the formation of other polychlorinated aromatics, indicating a de novo formation mechanism. researchgate.net

Adsorption-Based Removal from Aqueous Environments

Adsorption is a widely used, low-cost, and effective physical process for removing organic pollutants from water. researchgate.netbibliotekanauki.pl It involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

Novel Adsorbent Materials Design and Performance

A variety of novel materials have been designed and tested for their performance in adsorbing chlorophenols like 2,4,6-TCP from aqueous solutions. These materials often feature high surface area and specific surface chemistry to enhance adsorption capacity.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has been investigated as a low-cost adsorbent. researchgate.net Activated biochar derived from sources like macroalgae and its composite with magnetite (AB-Fe₃O₄) have shown good performance for removing polychlorophenols. sc.eduresearchgate.net The adsorption mechanisms are attributed to π-electron acceptor–donor interactions and hydrophobic interactions. sc.edu

Graphene-based materials are another class of promising adsorbents. Hybrid microspheres made from graphene oxide and crospolyvinylpyrrolidone (GO–PVPP) have demonstrated a very high maximum adsorption capacity for 2,4,6-TCP. acs.org Multi-walled carbon nanotubes (MWCNTs) have also been explored, with oxidation treatments increasing their surface area and enhancing TCP sorption. researchgate.net

Other novel materials include cryogels, such as poly(acrylamide-allyl glycidyl (B131873) ether) modified with Cibacron Blue F3GA, which showed a maximum adsorption of 144.3 µmol/g for 2,4,6-TCP. dergipark.org.tr Various agricultural waste products, including sunflower seed hulls and peanut shells, have also been tested as low-cost adsorbents, with adsorption being pH-dependent. bibliotekanauki.pl

Table 2: Comparison of Maximum Adsorption Capacities (qₘ) of Various Adsorbents for 2,4,6-Trichlorophenol

| Adsorbent Material | Maximum Adsorption Capacity (qₘ) (mg/g) | Reference |

|---|---|---|

| GO–PVPP Microspheres | 466.7 | acs.org |

| Loosestrife-based Activated Carbon | 367 | researchgate.net |

| Macroalgae-derived Biochar (BCM) | 175 | researchgate.net |

| Citric Acid-Treated Date Palm Stone | 123.8 | researchgate.net |

| Raw Date Palm Stone | 53.7 | researchgate.net |

This table compares the Langmuir maximum adsorption capacities of several novel adsorbent materials for 2,4,6-trichlorophenol.

Role as a Standard in Environmental Analytical Chemistry

In the field of environmental analytical chemistry, the accuracy and reliability of measurements are paramount. The quantification of pollutants, even at trace levels, requires the use of high-purity certified reference materials (CRMs) or analytical standards. This compound serves as a crucial standard for the detection and quantification of chlorophenols and their degradation products in various environmental matrices. Its utility is particularly significant as chlorophenols are recognized as persistent environmental pollutants originating from industrial activities, the degradation of pesticides, and as byproducts of water disinfection processes. smolecule.comresearchgate.net

The presence of specific isomers of aminotrichlorophenols in the environment can result from the metabolism of other contaminants. For instance, research has indicated that 2,3,4-trichlorophenol (B99974) can be a metabolic product of alpha-hexachlorocyclohexane, a component of the pesticide lindane. nih.gov The subsequent transformation of related nitroaromatic compounds, such as tetrachloronitrobenzene, can lead to the formation of amino-derivatives, highlighting a potential environmental pathway for the occurrence of this compound. nih.govscispace.com Its presence, therefore, can be an indicator of the degradation of other primary pollutants.

To accurately monitor such compounds, analytical laboratories rely on standards like this compound for method development, validation, and routine quality control. It is used to create calibration curves, which are essential for determining the concentration of the analyte in a sample. Furthermore, it can be used as a spiking agent to assess the recovery and efficiency of an analytical method when analyzing complex samples like soil, sediment, or wastewater. researchgate.net

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for the analysis of phenolic compounds in environmental samples. epa.govsigmaaldrich.com In these methods, a certified standard of this compound is used to confirm the identity of the compound based on its retention time and mass spectrum, and to ensure the precise quantification of its concentration in the sample. sigmaaldrich.com

The table below summarizes the key properties of this compound relevant to its use as an analytical standard.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78449-39-5 | chemscene.comclearsynth.comintlab.org |

| Molecular Formula | C₆H₄Cl₃NO | chemscene.comintlab.org |

| Molecular Weight | 212.46 g/mol | chemscene.com |

| Purity | ≥98% | chemscene.com |

| SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)O)N | chemscene.com |

When used in method validation, performance parameters such as detection limits, linearity, and recovery are established. The following table provides an illustrative example of typical analytical parameters that would be determined for a method using this compound as a standard for water analysis, based on common values for similar chlorophenol analyses.

Table 2: Illustrative Analytical Method Parameters for this compound

| Parameter | Typical Value | Description |

| Analytical Technique | HPLC-MS/MS | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. ulisboa.ptshimadzu.com |

| Matrix | Surface Water | The environmental sample type being analyzed. |

| Extraction Method | Solid-Phase Extraction (SPE) | A common sample preparation technique to concentrate the analyte and remove interfering substances. ulisboa.pt |

| Detection Limit (LOD) | 0.01 - 0.05 µg/L | The lowest concentration of the analyte that can be reliably detected. researchgate.net |

| Quantification Limit (LOQ) | 0.05 - 0.15 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (R²) | ≥0.99 | A measure of how well the calibration curve fits the data points over a specific concentration range. |

| Recovery | 85 - 105% | The percentage of the known amount of standard (spike) that is recovered and measured by the analytical method. ulisboa.pt |

This structured approach, underpinned by the use of high-purity standards like this compound, ensures that data on environmental contamination are accurate, comparable, and legally defensible, which is essential for environmental risk assessment and regulatory enforcement. epa.gov

Q & A

Basic: What are the standard synthetic routes for 6-Amino-2,3,4-trichlorophenol, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via the reduction of its nitro precursor (e.g., 2,3,4-trichloro-6-nitrophenol) using catalytic hydrogenation or Sn/HCl reduction. Key factors include:

- Catalytic Hydrogenation : Requires Pd/C or Raney Ni under H₂ gas (1–3 atm) in ethanol/water. Optimal pH 4–6 prevents dechlorination.

- Sn/HCl Reduction : Higher yields (75–85%) but risks chlorination side reactions if HCl concentration exceeds 20%.

- Purification : Recrystallization in ethanol/water (1:3 ratio) removes unreacted nitro compounds. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) .

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates electron density distribution to predict reactive sites. For example:

- Electrostatic Potential Maps : Highlight electron-deficient regions (due to Cl substituents) and nucleophilic NH₂ groups.

- Frontier Molecular Orbital Analysis : HOMO-LUMO gaps indicate susceptibility to electrophilic attack. Studies show the para position to NH₂ is most reactive, confirmed experimentally by bromination at C5 .

Basic: What spectroscopic techniques are optimal for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : NH₂ protons appear as broad singlets (δ 5.2–5.8 ppm); aromatic protons show splitting patterns based on Cl substituents (δ 6.8–7.5 ppm).

- IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹), N-H bend (1600 cm⁻¹), and C-Cl stretches (600–800 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 212.46 (C₆H₄Cl₃NO) with fragmentation peaks at m/z 177 (loss of Cl) and 141 (loss of NH₂) .

Advanced: How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- pH-Dependent Stability : Under acidic conditions (pH < 3), NH₂ protonation reduces oxidative degradation. At pH > 7, deprotonation of phenolic OH accelerates hydrolysis.

- Solvent Effects : Acetonitrile/water (4:1) minimizes degradation (half-life >72 hrs at 25°C). Methanol induces Cl⁻ substitution reactions, forming methoxy derivatives. Stability assays use LC-MS to monitor degradation products .

Basic: What are the recommended handling and storage protocols for this compound in laboratory settings?

Methodological Answer:

- Storage : Dark glass vials under nitrogen at –20°C to prevent oxidation.

- Handling : Use nitrile gloves and fume hoods; avoid contact with oxidizing agents (e.g., HNO₃) to prevent explosive diazonium salt formation.

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can this compound serve as a ligand in transition-metal catalysis for C–C bond formation?

Methodological Answer:

The NH₂ and Cl groups act as coordinating sites for metals like Pd or Cu:

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives (TOF up to 1,200 hr⁻¹).

- Cu-Mediated Ullmann Coupling : Forms C–N bonds with aryl halides. Ligand-to-metal ratio (2:1) optimizes turnover. Mechanistic studies use in situ EXAFS to monitor coordination geometry .

Basic: What strategies resolve contradictions in reported pKa values for this compound?

Methodological Answer:

Discrepancies arise from solvent choice and measurement techniques:

- Potentiometric Titration : In 50% DMSO/water, pKa₁ (phenolic OH) = 8.2 ± 0.3; pKa₂ (NH₂) = 3.1 ± 0.2.

- UV-Vis Spectroscopy : Confirms protonation states via λmax shifts (e.g., 280 nm → 310 nm at pH > 8). Calibrate with reference buffers (pH 2–10) .

Advanced: How does this compound interact with cytochrome P450 enzymes, and what assays validate these interactions?

Methodological Answer:

- Enzyme Inhibition Assays : IC₅₀ values determined via fluorogenic substrates (e.g., 7-ethoxyresorufin). Competitive inhibition observed (Ki = 12 µM).

- Docking Simulations (AutoDock Vina) : Predict binding to heme Fe³⁺ via NH₂ and Cl groups. Validate with site-directed mutagenesis (e.g., CYP3A4 T309A mutant reduces binding affinity) .

Basic: What environmental analysis methods detect this compound in water samples?

Methodological Answer:

- SPE-HPLC : Solid-phase extraction (C18 cartridges) followed by HPLC-UV (λ = 254 nm). LOD = 0.1 µg/L.

- GC-MS Derivatization : Silylation with BSTFA enhances volatility. Quantify using SIM mode (m/z 212, 177) .

Advanced: Can this compound act as a precursor for persistent organic pollutants (POPs), and how is this assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.